
Cefixime impurity A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefixime Impurity A is a structurally related compound of cefixime, a third-generation cephalosporin antibiotic. It is recognized as a critical impurity in pharmacopeial standards, including the British Pharmacopoeia (BP) and European Pharmacopoeia (EP). Impurity A is identified by its protonated molecular ion peak at 472 m/z and a relative retention time (RRT) of 0.8 compared to cefixime under optimized chromatographic conditions . Its formation is linked to synthetic byproducts or degradation pathways, necessitating stringent control during manufacturing and storage to ensure drug safety and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of cefixime impurity A involves several steps. One method includes the reaction of cefixime with trifluoroacetic acid at a temperature range of 15-25°C for 7-10 hours .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-performance liquid chromatography (HPLC) to isolate and purify the impurity from the bulk drug . This method ensures that the impurity is present at acceptable levels in the final pharmaceutical product.
Análisis De Reacciones Químicas
Types of Reactions: Cefixime impurity A can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
Analytical Chemistry
Role as a Reference Standard
Cefixime impurity A serves as a reference standard in the development and validation of analytical methods. It is crucial for ensuring the accuracy and reliability of tests that determine the purity and concentration of cefixime in pharmaceutical formulations.
Method Development
In research studies, such as those optimizing High-Performance Liquid Chromatography (HPLC) methods, this compound is used to establish baseline separation from other impurities. For example, a study demonstrated that using specific chromatographic conditions allowed for effective separation of this compound from related substances, enhancing detection capabilities .
Pharmaceutical Quality Control
Impurity Identification and Quantification
this compound plays a vital role in the quality control processes of cefixime production. By identifying and quantifying impurities, manufacturers can ensure the safety and efficacy of their products. Regulatory bodies often require detailed impurity profiles to comply with Good Manufacturing Practices (GMP) .
Stability Studies
Research indicates that cefixime is prone to degradation, leading to the formation of various impurities, including impurity A. Stability-indicating methods using HPLC have been developed to monitor these changes over time, ensuring that products remain within acceptable limits throughout their shelf life .
Biological Studies
Pharmacokinetics and Pharmacodynamics
this compound is utilized in biological studies to understand the pharmacokinetics (how the drug is absorbed, distributed, metabolized, and excreted) and pharmacodynamics (the effects of the drug on the body) of cefixime. These studies help elucidate how impurities may affect drug efficacy and safety profiles .
Toxicological Assessments
Toxicological evaluations are essential for assessing the safety of cefixime formulations. Research has focused on understanding the potential side effects associated with this compound, providing insights into its impact on patient health .
Industrial Applications
Manufacturing Monitoring
In industrial settings, this compound is employed during the manufacturing process to monitor and control impurity levels. This ensures that production meets regulatory standards and maintains product quality throughout various stages of synthesis .
Several case studies illustrate the importance of this compound in practical applications:
- HPLC Method Optimization : A study optimized an HPLC method specifically for detecting this compound alongside other related substances. The results indicated improved separation efficiency, allowing for more accurate quantification of impurities in cefixime formulations .
- Stability-Indicating Studies : Research conducted stability-indicating assays revealed that cefixime degrades under certain conditions, forming impurity A among others. These findings are critical for establishing appropriate storage conditions for cefixime products to ensure their efficacy over time .
- Toxicological Research : Investigations into the toxicological profile of this compound highlighted potential risks associated with its presence in pharmaceutical products. This research underscores the need for thorough testing during drug development phases to safeguard patient health .
Mecanismo De Acción
Cefixime impurity A can be compared with other related substances found in cefixime, such as:
Cefixime impurity B: Another related substance formed during the synthesis or degradation of cefixime.
Cefixime impurity C: A related substance that may be formed under different storage conditions.
Uniqueness: this compound is unique due to its specific chemical structure and formation pathway. It is formed under specific reaction conditions involving trifluoroacetic acid, which distinguishes it from other impurities .
Comparación Con Compuestos Similares
Comparative Analysis of Cefixime Impurity A with Similar Compounds
Structural and Chromatographic Comparisons
The table below summarizes key structural and analytical differences between this compound and other related impurities (B, C, D, E, F, and TBE Impurity A):
Key Observations:
- Polarity Differences : Impurity A elutes earlier (RRT 0.8) than cefixime, indicating higher polarity, likely due to additional polar functional groups (e.g., hydroxyl or carboxyl groups) .
- Mass Spectral Data :
- Formation Pathways :
Analytical Methodologies for Separation and Identification
Chromatographic Conditions:
- HPLC-UV : A mobile phase of water:acetonitrile (85:15 v/v) with 0.5% formic acid at 1.2 mL/min achieves baseline separation of cefixime and its impurities .
- LC-MS/MS : Used for structural confirmation. For example, Impurity A’s MS/MS fragmentation reveals ions at 285, 241, 210, and 182 m/z , distinct from cefixime’s fragmentation pattern .
Critical Parameters:
Actividad Biológica
Cefixime Impurity A is a degradation product of the antibiotic cefixime, a third-generation cephalosporin. This impurity arises during the synthesis and storage of cefixime and has implications for both the efficacy and safety of cefixime-containing formulations. Understanding the biological activity of this compound is crucial for ensuring drug quality and therapeutic effectiveness.
Chemical Structure and Properties
This compound is characterized as a mixture of stereoisomers related to cefixime. Its chemical structure influences its biological activity, particularly its interaction with bacterial cell walls.
- Chemical Formula : C₁₈H₁₈N₄O₅S
- Molecular Weight : 414.48 g/mol
- CAS Number : 1335475-08-5
Cefixime and its impurities, including this compound, exert their antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. This mechanism involves:
- Binding to Penicillin-Binding Proteins (PBPs) : this compound binds to PBPs, disrupting the final transpeptidation step in peptidoglycan synthesis, which is essential for bacterial cell wall integrity.
- Bactericidal Activity : The inhibition of cell wall synthesis leads to bacterial lysis and death, particularly effective against Gram-negative bacteria such as Escherichia coli and Haemophilus influenzae .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
Case Studies
-
Stability-Indicating HPLC Study :
- A study conducted by Al-Sabha et al. (2013) utilized high-performance liquid chromatography (HPLC) to evaluate cefixime's stability and identify impurities, including this compound. The study found that under certain storage conditions, cefixime degrades significantly, leading to an increase in impurities which may affect therapeutic outcomes .
- Clinical Safety Review :
Pharmacokinetics
Although specific pharmacokinetic data for this compound is limited, it is expected to share similarities with cefixime due to their structural relationship. Key pharmacokinetic parameters for cefixime include:
- Half-life : Approximately 3-4 hours.
- Peak Plasma Concentration (Cmax) : Varies with dosage form and administration conditions.
These parameters suggest that this compound may also exhibit a relatively short half-life and similar absorption characteristics .
Q & A
Q. Basic: How is Cefixime Impurity A structurally identified and differentiated from its isomers?
Methodological Answer :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed to analyze molecular formulas and fragmentation patterns. For example, this compound and its sulfoxide derivatives can be distinguished via secondary ion fragmentation profiles (e.g., m/z ratios corresponding to C₁₆H₁₇O₈N₅S₂ vs. C₁₆H₁₅O₈N₅S₂) .
- High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) further confirm stereoelectronic differences between isomers. Structural elucidation requires cross-referencing with synthetic reference standards and spectral libraries .
Q. Basic: What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?
Methodological Answer :
- Stability-Indicating HPLC : A reversed-phase method using a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 6.8) can resolve Impurity A from other degradation products. Validation parameters (linearity: 10–250 μg/mL, R² > 0.999; accuracy: 99–101%) ensure reliability .
- Quality by Design (QbD) : Fractional factorial design optimizes parameters like pH, column temperature, and flow rate to minimize co-elution risks .
Q. Advanced: How do experimental design tools (e.g., Design-Expert®) optimize impurity profiling workflows?
Methodological Answer :
- Central Composite Design (CCD) evaluates interactions between variables (e.g., carbopol and HPMC concentrations) to predict impurity formation under different formulation conditions. Desirability functions (values close to 1) balance particle size and sustained-release profiles .
- Response Surface Methodology (RSM) identifies critical factors affecting impurity synthesis, such as reaction temperature or solvent polarity, reducing experimental runs by 40–60% .
Q. Advanced: What experimental evidence supports the stability of this compound under thermal stress?
Methodological Answer :
- Forced Degradation Studies : Thermal stress at 60°C for 72 hours increases Impurity A from 1.1% to 11.2% in cefixime formulations. LC-MS data correlate this with sulfoxide formation and β-lactam ring cleavage .
- Kinetic Modeling : Arrhenius plots predict impurity growth rates at varying temperatures, enabling shelf-life extrapolation. Activation energy (Eₐ) calculations differentiate between hydrolytic and oxidative degradation pathways .
Q. Advanced: How are synthetic routes optimized to minimize Impurity A during cefixime production?
Methodological Answer :
- Enzymatic Hydrolysis : Replacing chemical hydrolysis with immobilized penicillin acylase reduces byproduct formation. A 64% yield improvement is achieved by optimizing pH (7.2–7.5) and enzyme-substrate ratios .
- Process Analytical Technology (PAT) : Real-time monitoring of intermediates (e.g., 7-AVCA) via in-line spectroscopy prevents impurity accumulation. HPLC purity thresholds (>99%) are validated using ICH Q3A guidelines .
Q. Advanced: What regulatory challenges arise when justifying the absence of this compound in drug products?
Methodological Answer :
- EMA Guidelines : If synthesis of Impurity A is infeasible, structural analogs and computational chemistry (e.g., density functional theory) predict stability/reactivity. Justification requires evidence from forced degradation studies and literature on amine nitrosation kinetics .
- Risk Assessment : Include data on parent amine reactivity, pH-dependent nitrosamine formation, and LC-MS/MS absence detection (LOQ < 0.1 ppm) in regulatory submissions .
Q. Basic: How does cocrystallization impact the solubility and impurity profile of cefixime?
Methodological Answer :
- Cocrystal Screening : Coformers like nicotinamide enhance aqueous solubility (e.g., 2.5-fold increase in pH 7.2 buffer) by disrupting crystalline lattice energy. Solubility-pharmacokinetic correlations are validated via dissolution testing .
- Impurity Suppression : Cocrystallization reduces oxidative degradation by stabilizing the thiazine ring, as shown in accelerated stability studies (40°C/75% RH for 6 months) .
Q. Advanced: What role does LC-MS/MS play in non-targeted impurity profiling of cefixime?
Methodological Answer :
- High-Resolution MS/MS : Untargeted screening identifies unknown impurities via molecular networking and fragmentation trees. Multivariate analysis (e.g., PCA) clusters impurities by origin (synthetic vs. degradants) .
- Isotopic Pattern Recognition : HRMS distinguishes Impurity A from isobaric contaminants using exact mass (Δ < 5 ppm) and isotopic abundance ratios (e.g., ¹³C/¹²C) .
Propiedades
Número CAS |
1335475-08-5 |
---|---|
Fórmula molecular |
C16H17N5O8S2 |
Peso molecular |
471.47 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
α-[[(Z)-2-(2-amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]acetic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.